molecular formula C6H4BrN3S B6249808 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine CAS No. 1643854-27-6

6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine

Cat. No. B6249808
CAS RN: 1643854-27-6
M. Wt: 230.1
InChI Key:
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Description

“6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine” is a complex organic compound that contains several functional groups. It has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The “6-bromo” indicates the presence of a bromine atom attached to the sixth carbon of the pyridine ring, and the “3-amine” suggests an amine group (-NH2) attached to the third carbon of the pyridine ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings would likely contribute to the compound’s aromaticity, making it relatively stable. The bromine atom would be a significant contributor to the compound’s molecular weight .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The amine group could allow for hydrogen bonding, potentially making the compound soluble in water .

Future Directions

The future directions for this compound would depend on its applications. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine involves the synthesis of the thiazole ring followed by the pyridine ring and then the introduction of the bromine atom.", "Starting Materials": [ "2-aminothiophenol", "2-bromoacetyl bromide", "2-cyanopyridine", "sodium hydride", "acetonitrile", "hydrogen peroxide", "sodium hydroxide", "hydrobromic acid" ], "Reaction": [ "The synthesis starts with the reaction of 2-aminothiophenol with 2-bromoacetyl bromide in the presence of sodium hydride and acetonitrile to form 2-(2-bromoacetyl)thiophene.", "Next, 2-(2-bromoacetyl)thiophene is reacted with 2-cyanopyridine in the presence of sodium hydride and acetonitrile to form 6-bromo-[1,2]thiazolo[4,3-b]pyridine.", "Finally, 6-bromo-[1,2]thiazolo[4,3-b]pyridine is reacted with hydrogen peroxide and sodium hydroxide in the presence of hydrobromic acid to introduce the bromine atom and form 6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine." ] }

CAS RN

1643854-27-6

Product Name

6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine

Molecular Formula

C6H4BrN3S

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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